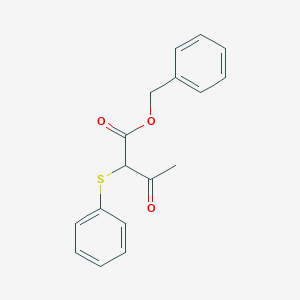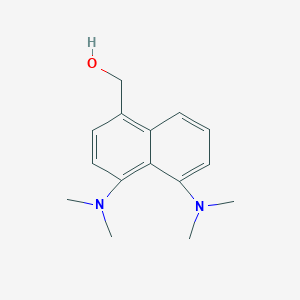
1-Naphthalenemethanol, 4,5-bis(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Naphthalenemethanol, 4,5-bis(dimethylamino)- involves several steps. One common method includes the reaction of naphthalene with formaldehyde and dimethylamine under acidic conditions. This process results in the formation of the desired compound through a series of condensation and substitution reactions .
Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
1-Naphthalenemethanol, 4,5-bis(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, resulting in various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenemethanol, 4,5-bis(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine currently.
Mechanism of Action
The mechanism of action of 1-Naphthalenemethanol, 4,5-bis(dimethylamino)- involves its interaction with various molecular targets. In dyeing processes, it binds to the fibers through physical and chemical interactions, resulting in a stable coloration. In biological systems, it may interact with proteins and nucleic acids, although the exact pathways and targets are still under investigation .
Comparison with Similar Compounds
1-Naphthalenemethanol, 4,5-bis(dimethylamino)- can be compared with other similar compounds such as:
1-Naphthalenemethanol: A simpler structure without the dimethylamino groups, used as an intermediate in organic synthesis.
Naphthalene-1-methanol: Another related compound with different functional groups, used in various chemical applications.
The uniqueness of 1-Naphthalenemethanol, 4,5-bis(dimethylamino)- lies in its specific structure, which imparts distinct chemical and physical properties, making it highly valuable in industrial applications .
Properties
CAS No. |
135236-06-5 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
[4,5-bis(dimethylamino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C15H20N2O/c1-16(2)13-7-5-6-12-11(10-18)8-9-14(15(12)13)17(3)4/h5-9,18H,10H2,1-4H3 |
InChI Key |
MTBJLMRUAUMUER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)CO)C=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


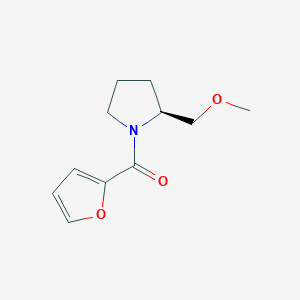
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
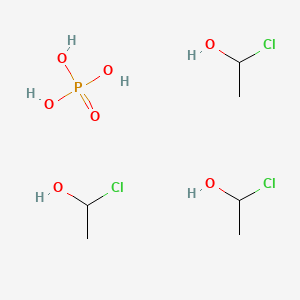
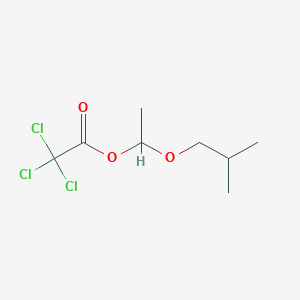
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)

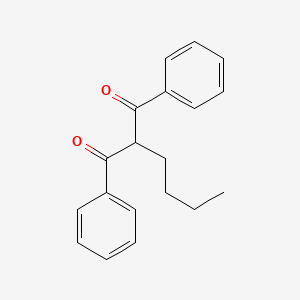

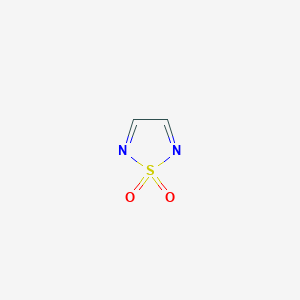
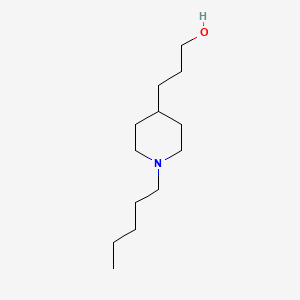
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
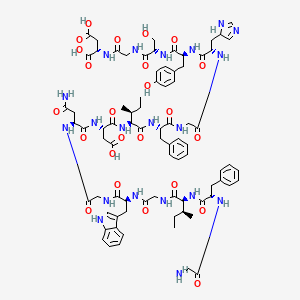
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
